molecular formula C8H12BrNSi B13113295 2-Bromo-4-(trimethylsilyl)pyridine

2-Bromo-4-(trimethylsilyl)pyridine

Cat. No.: B13113295
M. Wt: 230.18 g/mol
InChI Key: NPSDRRVXJITFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(trimethylsilyl)pyridine is an organosilicon compound that features a pyridine ring substituted with a bromine atom at the 2-position and a trimethylsilyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trimethylsilyl)pyridine typically involves the metallation of 2-bromo-pyridine followed by treatment with trimethylchlorosilane. One common method includes the use of n-butyllithium (n-BuLi) for metallation, followed by the addition of trimethylchlorosilane in a solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures (around -70°C) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(trimethylsilyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trimethylsilyl)pyridine in chemical reactions typically involves the activation of the bromine atom or the trimethylsilyl group. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the bromine atom and the boronic acid derivative .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a bromine atom and a trimethylsilyl group on the pyridine ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C8H12BrNSi

Molecular Weight

230.18 g/mol

IUPAC Name

(2-bromopyridin-4-yl)-trimethylsilane

InChI

InChI=1S/C8H12BrNSi/c1-11(2,3)7-4-5-10-8(9)6-7/h4-6H,1-3H3

InChI Key

NPSDRRVXJITFRS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=NC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.